molecular formula C9H20Cl2N2S B1395730 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride CAS No. 914654-77-6

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

Cat. No.: B1395730
CAS No.: 914654-77-6
M. Wt: 259.24 g/mol
InChI Key: LCAKJBDYQNCARY-UHFFFAOYSA-N
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Description

Systematic Synonyms

  • This compound
  • 1-(Thian-4-yl)piperazine dihydrochloride
  • Piperazine, 1-(tetrahydro-2H-thiopyran-4-yl)-, dihydrochloride

Registry Identifiers

  • DTXSID40716638 (EPA’s DSSTox Substance ID)
  • Wikidata Q82654210
  • ChemSpider ID 26520344

Molecular Formula and Formal Charge Distribution Analysis

Molecular Formula

The molecular formula C₉H₂₀Cl₂N₂S indicates:

  • 9 carbon atoms
  • 20 hydrogen atoms
  • 2 chlorine atoms
  • 2 nitrogen atoms
  • 1 sulfur atom .
Element Quantity Role in Structure
C 9 Piperazine + thiopyran backbone
H 20 Saturation of bonds
Cl 2 Counterions for protonated amines
N 2 Piperazine ring nitrogens
S 1 Thiopyran ring heteroatom

Formal Charge Distribution

  • Piperazine Ring :

    • Both nitrogen atoms in the piperazine ring are tertiary amines with lone pairs, making them proton acceptors.
    • In the free base form (prior to hydrochloride salt formation), each nitrogen carries a formal charge of +1 when protonated.
  • Hydrochloride Salt Formation :

    • The two hydrochloride counterions (Cl⁻ ) neutralize the +2 charge from the diprotonated piperazine.
  • Thiopyran Substituent :

    • The sulfur atom in the tetrahydro-2H-thiopyran ring exists in a thioether configuration (S-C bonds), contributing no formal charge.

The charge distribution ensures solubility in polar solvents, as the ionic hydrochloride groups facilitate hydrogen bonding with water.

Structural Analysis Table

Component Formal Charge Hybridization Bonding Environment
Piperazine N1/N4 +1 (each) sp³ Bonded to 3 carbons + 1 H⁺
Thiopyran S 0 sp³ Bonded to 2 carbons
Cl⁻ (counterions) -1 (each) - Ionic interaction with N⁺

Properties

IUPAC Name

1-(thian-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAKJBDYQNCARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716638
Record name 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914654-77-6
Record name 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromine-Mediated Cyclization (Approach G)

This method, developed by AstraZeneca, is one of the most studied and scalable routes. It involves the following key steps:

Optimization and Scale-Up:

  • Reproduced at a 30 g scale with an overall yield of approximately 27% (36% in the last step).
  • The process benefits from straightforward reaction conditions but involves hazardous reagents such as bromine.

Sakurai Reaction with Allyltrimethylsilane (Approach II)

An alternative approach involves the Sakurai allylation:

Research Findings:

  • Yield improvements were achieved by optimizing reaction conditions, such as lowering temperature and changing solvents.
  • The process was successfully scaled up to 100 g with yields of 74% for key intermediates.

Alternative Routes

Other methods include:

However, these methods often involve expensive catalysts, harsh conditions, or limited substrate scope, making them less favorable for large-scale synthesis.

Synthetic Route Optimization and Data Summary

Approach Key Reagents Key Steps Scale Overall Yield Notes
Bromine-mediated cyclization Bromine, catalytic hydrogenation Cyclization, Debromination 30 g ~27% Hazardous reagents, straightforward
Sakurai allylation Allyltrimethylsilane, BF₃·Et₂O Allylation, cyclization 100 g 74% (intermediate) Mild conditions, scalable
Alternative methods Gold catalysis, rearrangements Various Laboratory scale Variable Costly catalysts, limited scope

Research Findings and Considerations

  • Yield and Scalability : The bromine-mediated approach provides a good balance of yield and scalability but involves handling hazardous reagents. The Sakurai reaction offers higher yields and milder conditions suitable for large-scale production.
  • Reaction Conditions : Lower temperatures and solvent optimization significantly improve yields and process safety.
  • Protecting Groups : Use of carbamate groups (e.g., Cbz) simplifies downstream deprotection steps, facilitating large-scale synthesis.
  • Limitations : Some methods face challenges with specific functional groups or require expensive catalysts, limiting their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced derivatives of the piperazine ring

    Substitution Products: Various substituted piperazine derivatives

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is its antiviral activity, particularly against herpesviruses. Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit considerable efficacy against various herpesviruses, including the varicella zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).

Case Study: Anti-Herpesvirus Activity

A study highlighted the compound's ability to function as an anti-herpesvirus agent with a favorable pharmacokinetic profile. Unlike traditional nucleoside analogs, which require high doses and pose mutagenic risks, this compound demonstrated effective antiviral action at lower doses with fewer side effects. The findings suggest that it could serve as a promising alternative to existing antiviral therapies .

Antifilarial Applications

In addition to its antiviral properties, this compound may also have applications in antifilarial treatments. Preliminary studies have shown that similar piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial parasites.

Case Study: Antifilarial Efficacy

Research involving piperazine-based compounds demonstrated their potential in treating Brugia malayi infections, a major cause of lymphatic filariasis. The compounds showed significant adulticidal and microfilaricidal effects in experimental models, indicating that piperazine derivatives could lead to the development of new antifilarial agents .

The promising results from initial studies suggest several avenues for future research:

  • Mechanistic Studies : Further investigation into the mechanisms of action for both antiviral and antifilarial activities could elucidate how the compound interacts with viral and parasitic targets.
  • Formulation Development : Developing effective formulations for oral delivery could enhance bioavailability and therapeutic efficacy.
  • Safety Profiling : Comprehensive toxicity studies are essential to establish safety profiles for clinical use.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules. The exact pathways involved can vary, but typically include:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Piperazine Dihydrochloride (Base Compound)

  • Structure : Simplest piperazine salt (C₄H₁₀N₂·2HCl).
  • Key Differences : Lacks substituents on the piperazine ring.
  • Functional Comparison :
    • Reactivity: Piperazine dihydrochloride readily forms mutagenic N-nitrosamines when exposed to nitrite in vivo, as shown in rodent studies .
    • Toxicity: The absence of bulky substituents increases its metabolic susceptibility.
    • Applications: Primarily used as a precursor in organic synthesis.

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

  • Structure : Piperazine with a trimethoxybenzyl group (C₁₄H₂₄Cl₂N₂O₃) .
  • Key Differences : Aryl substituent enhances lipophilicity and receptor binding.
  • Functional Comparison :
    • Pharmacological Activity: Acts as an anti-ischemic agent by modulating cardiac metabolism .
    • Solubility: Lower aqueous solubility compared to the thiopyran derivative due to the aromatic group.

1-(Pyridin-4-yl)piperazine Derivatives

  • Example : N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide .
  • Key Differences : Pyridinyl groups introduce hydrogen-bonding capabilities.
  • Functional Comparison :
    • Biological Activity: These derivatives exhibit phosphoglycerate dehydrogenase inhibition, relevant in cancer therapy .
    • Stability: Nitrogen-rich aromatic systems may confer higher metabolic stability than sulfur-containing thiopyran analogs.

1-(o-Tolyl)piperazine Dihydrochloride

  • Structure : Piperazine with an o-tolyl substituent (C₁₁H₁₆N₂·2HCl) .
  • Key Differences : Ortho-methyl group increases steric hindrance.
  • Functional Comparison :
    • Applications: Used in neuropharmacology due to affinity for serotonin receptors.
    • Reactivity: The methyl group may reduce nitroso-derivative formation compared to unsubstituted piperazine .

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Molecular Formula Molecular Weight Key Substituent LogP* Water Solubility
Target Compound (Anhydrous) C₉H₁₈Cl₂N₂S 259.24 Tetrahydrothiopyran ~0.18 Moderate
Trimetazidine Dihydrochloride C₁₄H₂₄Cl₂N₂O₃ 339.26 Trimethoxybenzyl ~1.5 Low
Piperazine Dihydrochloride C₄H₁₀Cl₂N₂ 183.06 None -1.2 High
1-(Pyridin-4-yl)piperazine Carbothioamide C₁₇H₂₂N₅S 328.16 Pyridinyl ~2.1 Low

*LogP values estimated based on structural features.

Impact of Substituents

  • Thiopyran Group : Enhances hydrophobic interactions and conformational rigidity compared to oxygen-containing pyran analogs. Sulfur’s polarizability may improve membrane permeability .
  • Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., trimethoxybenzyl) increase LogP and receptor affinity, while heterocycles (e.g., pyridinyl) introduce hydrogen-bonding sites .

Toxicity and Reactivity

  • Sulfur’s nucleophilicity could influence metabolic pathways, though specific data are lacking.

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H22Cl2N2OSC_9H_{22}Cl_2N_2OS and a molecular weight of 253.26 g/mol. Its structure features a piperazine ring substituted with a tetrahydrothiopyran moiety, contributing to its unique biological properties .

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. Its interaction with various kinases suggests a role in modulating cellular signaling pathways .
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses. This property is particularly relevant in the context of neuropharmacology .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of the tetrahydrothiopyran group enhances its interaction with microbial targets, leading to increased efficacy .

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are believed to be mediated through the modulation of key signaling pathways associated with cell survival and proliferation .

Insulin Sensitivity Improvement

A notable study investigated the effects of this compound on insulin sensitivity in diet-induced obesity models. Results indicated a significant improvement in glucose control and insulin sensitivity, suggesting potential therapeutic applications for managing diabetes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compoundPiperazine ring with tetrahydrothiopyranEnhanced binding interactionsNotable antimicrobial and cytotoxic effects
2,6-Dibromoisonicotinic acidCarboxylic acid groupModerate antibacterial activityLimited cytotoxicity
2,3,6-TribromopyridineThree bromine substitutionsHigh reactivity due to halogensHigh cytotoxicity
2,6-Dibromo-N,N-dimethylpyridin-4-amineDimethylamino group at 4-positionSignificant enzyme inhibitionModerate antimicrobial activity

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to controls. The study highlighted the activation of caspase pathways as a primary mechanism for inducing cell death .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include thiopyranyl protons (δ ~2.2–3.5 ppm for S-CH₂ groups) and piperazine NH/CH₂ resonances (δ ~3.4–4.1 ppm). Aromatic substituents (if present) appear at δ ~6.7–8.2 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, a calculated mass of 328.1590 g/mol should match experimental data within 0.0007 g/mol .

What biochemical pathways or receptors are likely targets for this compound?

Advanced Research Question
Based on structural analogs, this compound may interact with:

  • Phosphoglycerate Dehydrogenase (PHGDH) : Piperazine-thiourea derivatives inhibit PHGDH, a key enzyme in serine biosynthesis. Competitive binding assays (IC₅₀ determination) using recombinant PHGDH and NADH/NAD⁺ monitoring are recommended .
  • Neuronal Receptors : Similar piperazine derivatives modulate nicotinic acetylcholine or serotonin receptors. Radioligand displacement assays (e.g., [³H]-epibatidine for nAChRs) can quantify affinity .

How do environmental factors (pH, temperature) affect the compound’s stability?

Advanced Research Question

  • pH Stability : Test solubility and degradation in buffers (pH 3–9) via HPLC-UV over 24–72 hours. Acidic conditions (pH <5) may protonate the piperazine ring, enhancing aqueous solubility but risking salt dissociation .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C). Decomposition above 200°C (observed in analogs) suggests limited thermal tolerance .

How can conflicting data on receptor binding affinities be resolved?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., cell lines, ligand concentrations). For example, discrepancies in IC₅₀ values for PHGDH inhibitors may arise from differences in enzyme sources (recombinant vs. endogenous) .
  • Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity. Pharmacopeial standards require ≥98.5% purity for dihydrochloride salts .

What computational methods predict this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Modeling : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. Piperazine’s basicity (pKa ~8–10) influences solubility and tissue distribution .
  • Docking Studies : Molecular docking (AutoDock Vina) into PHGDH’s active site identifies critical interactions (e.g., hydrogen bonds with Ser/Thr residues) .

How does this compound compare to structurally similar analogs in efficacy?

Advanced Research Question

  • SAR Analysis : Compare substituents on the thiopyranyl/piperazine moieties. For example, trifluoromethyl groups (as in NCT-502) enhance metabolic stability but reduce solubility .
  • In Vitro/In Vivo Correlation : Test analogs in cell-based assays (e.g., cancer cell proliferation) and rodent models to rank potency and toxicity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.